[(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a benzyloxycarbonyl group, which is a protecting group commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: This can be done through a nucleophilic substitution reaction where the pyrrolidine derivative reacts with a suitable acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of [®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
[®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-butyric acid: Similar structure but with a butyric acid moiety.
Uniqueness
[®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to its analogs. The presence of the benzyloxycarbonyl group offers a protective function, allowing selective reactions to occur at other sites of the molecule.
Biological Activity
[(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, commonly referred to as a pyrrolidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₄H₁₉N₂O₃
- CAS Number : 1353995-98-8
The structure features a pyrrolidine ring, which is known for its ability to interact with various biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented, demonstrating their efficacy in inhibiting bacterial growth.
Compound | MIC (nM) | Target Organism |
---|---|---|
Compound A | 44 | Staphylococcus aureus |
Compound B | 180 | Bacillus subtilis |
Compound C | 11 | MRSA |
These findings suggest that modifications in the chemical structure can enhance antimicrobial activity, indicating a structure-activity relationship (SAR) that warrants further exploration.
2. Anti-inflammatory Properties
Pyrrolidine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. For example, this compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Larvicidal Activity
A study assessed the larvicidal activity of various pyrrolidine derivatives against Aedes aegypti, the primary vector for dengue fever. The compound exhibited promising larvicidal effects with an LC50 value indicating effective control at low concentrations. This highlights the potential for developing new insecticides derived from pyrrolidine structures.
Case Study 2: Toxicity Assessment
Toxicological evaluations have shown that certain pyrrolidine derivatives possess low toxicity profiles in mammalian models. For instance, compounds were administered at high doses without significant adverse effects on vital organs such as the liver and kidneys, suggesting a favorable safety margin for therapeutic applications.
Research Findings
Recent literature emphasizes the need for continued research into the biological activities of pyrrolidine derivatives:
- A study published in MDPI highlighted the synthesis of various analogs and their biological evaluations, revealing that structural variations significantly affect their activity against resistant bacterial strains .
- Another investigation focused on SAR studies of related compounds, identifying key functional groups that enhance antimicrobial properties .
Properties
IUPAC Name |
2-[(3R)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPNLJCQXWXQAR-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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